REACTION_CXSMILES
|
[ClH:1].CN1CCCC(C(O)=O)C1.[N:12]1([CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=[O:22])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.Cl>>[ClH:1].[N:12]1([CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCCC(=O)OCC
|
Name
|
|
Quantity
|
66.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCCCC1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |